molecular formula C25H28N2O7 B2854764 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396807-62-7

4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2854764
CAS No.: 1396807-62-7
M. Wt: 468.506
InChI Key: KTMHBRUORALKKT-UHFFFAOYSA-N
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Description

4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a sophisticated synthetic piperidine derivative of significant interest in early-stage pharmacological and chemical research. This compound is designed with a molecular structure that incorporates key pharmacophoric elements, including a methoxyphenyl group, a piperidine ring, and a benzonitrile moiety, which are commonly associated with bioactive molecules targeting enzyme families such as protein kinases . The oxalate salt form enhances the compound's stability and solubility in various aqueous and organic solvent mixtures, facilitating its handling in a laboratory setting . The core research value of this compound lies in its potential as a chemical tool for investigating cellular signal transduction pathways. Its structural features suggest it may act as a modulator of protein kinase activity, which is crucial for studying pathophysiological conditions such as uncontrolled cell proliferation and cancer . Researchers can utilize this compound in in vitro assays to explore its mechanism of action, binding affinity, and inhibitory potency against specific kinase targets. Furthermore, it serves as a valuable intermediate or reference standard in the synthesis and development of novel therapeutic agents, aiding in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[[1-[2-(4-methoxyphenyl)-2-oxoethyl]piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3.C2H2O4/c1-27-22-8-6-21(7-9-22)23(26)15-25-12-10-20(11-13-25)17-28-16-19-4-2-18(14-24)3-5-19;3-1(4)2(5)6/h2-9,20H,10-13,15-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMHBRUORALKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzaldehyde with piperidine to form an intermediate, which is then further reacted with benzonitrile under controlled conditions. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis Reactions

The benzonitrile and oxoethyl groups are key sites for hydrolysis:

Reaction Conditions Product Mechanism Supporting Data
Nitrile Hydrolysis Acidic (H₂SO₄/H₂O) or basic (NaOH) conditions, heat4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzamide (acidic) or benzoic acid derivative (basic)Acid-catalyzed hydration converts nitrile to amide; base yields carboxylateGeneral nitrile reactivity
Oxoethyl Ketone Hydrolysis Strong acid (H₃O⁺) or base (OH⁻)4-(((1-(2-(4-Methoxyphenyl)-2-hydroxyethyl)piperidin-4-yl)methoxy)methyl)benzonitrileNucleophilic attack at carbonyl carbonSimilar ketone hydrolysis in piperidine derivatives

Reduction Reactions

Reduction of nitrile and ketone functionalities is feasible:

Reaction Reagents Product Selectivity References
Nitrile to Amine H₂/Pd-C or LiAlH₄4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzylamineComplete reduction to primary amineNitrile reduction in benzonitrile analogs
Ketone to Alcohol NaBH₄ or BH₃·THF4-(((1-(2-(4-Methoxyphenyl)-2-hydroxyethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalateStereoselective secondary alcohol formationPiperidine ketone reduction

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent groups enable further derivatization:

Reaction Reagents Product Application Source
Alkylation Alkyl halides (e.g., CH₃I)Quaternary ammonium salt at piperidine nitrogenEnhanced solubility or bioactivityPiperidine alkylation in patents
Acylation Acetyl chloride4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)-4-(methoxycarbonyl)piperidin-4-yl)methoxy)methyl)benzonitrileProdrug synthesisAcylation of piperidine derivatives

Oxalate Counterion Interactions

The oxalate salt influences solubility and acid-base behavior:

Property Conditions Effect Implications References
Proton Transfer Basic pH (e.g., NaHCO₃)Deprotonation of oxalate, forming free baseAltered solubility and reactivityOxalate salt behavior in pharmaceuticals
Ion Exchange Strong cation exchangersReplacement with alternative anions (e.g., Cl⁻)Tuning physicochemical propertiesPatent data on salt forms

Methoxyphenyl Group Reactivity

The 4-methoxyphenyl substituent undergoes electrophilic substitution:

Reaction Conditions Product Regioselectivity Examples
Demethylation BBr₃ or HBr4-(((1-(2-(4-Hydroxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrilePara hydroxylationMethoxy cleavage in aryl ethers
Nitration HNO₃/H₂SO₄Nitro-substituted derivative at meta positionElectrophilic aromatic substitutionAromatic nitration in similar systems

Stability Under Stress Conditions

Forced degradation studies predict stability profiles:

Condition Degradation Pathway Major Degradants Analytical Methods References
Oxidative H₂O₂ or O₂/lightOxidized piperidine ring or benzonitrileHPLC-MSOxidative stability of piperidines
Thermal >100°CDehydration or cyclization productsTGA/DSCThermal data from analogs

Key Findings from Research

  • Synthetic Routes : The compound is likely synthesized via nucleophilic substitution between a piperidine intermediate and a benzonitrile-bearing alkylating agent, followed by oxalate salt formation .

  • Biological Relevance : Structural analogs (e.g., piperidine-urea derivatives) show activity as enzyme inhibitors, suggesting potential pharmacological applications .

  • Regulatory Status : No direct regulatory flags, but related benzamide/piperidine compounds are monitored under TSCA .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and neurological disorders.

Antitumor Activity

Research indicates that compounds similar to 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate exhibit significant antitumor properties. For instance, studies have shown that related piperidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The compound's structure suggests it may interact with various biological targets, potentially leading to effective treatments for malignancies such as malignant pleural mesothelioma .

Neuropharmacological Effects

Investigations into the neuropharmacological properties of this compound have revealed its potential as a neuroprotective agent. Compounds with similar structural motifs have been shown to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The piperidine ring is known for its ability to cross the blood-brain barrier, enhancing the compound's therapeutic potential in neurological applications .

Structure-Activity Relationship (SAR)

The structure of this compound suggests a complex interaction with biological targets. The presence of the methoxy group and the piperidine moiety are critical for its biological activity. Variations in these substituents can significantly alter the compound's efficacy and selectivity against specific receptors or enzymes.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The synthetic routes often focus on optimizing yields and purity while exploring different reaction conditions to enhance biological activity.

Example Synthetic Route

  • Starting Materials : 4-methoxybenzaldehyde and piperidine derivatives.
  • Key Reactions :
    • Condensation reactions to form the piperidine core.
    • Alkylation steps to introduce methoxy and nitrile groups.
    • Final oxalate formation through acid-base reactions.

Case Studies

Several studies highlight the applications of this compound in drug discovery:

  • In Vitro Studies : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines, indicating its potential as a lead compound for further development .
  • Animal Models : Preclinical trials using animal models have shown promising results in reducing tumor size when administered with this compound, suggesting effective bioavailability and therapeutic action .
  • Mechanistic Studies : Research has elucidated the mechanisms by which this compound exerts its effects, including modulation of apoptotic pathways and inhibition of angiogenesis in tumor cells.

Mechanism of Action

The mechanism of action of 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Analogues

Core Piperidine-Benzenzonitrile Derivatives

Several compounds share the piperidine-benzonitrile backbone but differ in substituents:

Compound Name Key Substituents Molecular Weight (g/mol) Salt Form Reference
Target Compound 2-(4-Methoxyphenyl)-2-oxoethyl, methoxymethyl ~452.5 (free base) Oxalate
4-((1-(3-Fluoropropyl)piperidin-4-yl)methoxy)benzonitrile 3-Fluoropropyl ~304.3 None
4-({4-[5-({1-[(6-Ethoxypyridin-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine-2-carbonyl]-piperazin-1-yl}methyl)benzonitrile 6-Ethoxypyridin-3-yl, 3-methylpyridine, piperazine ~627.7 Succinate
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile Pyrido[3,4-d]pyrimidinone, pyrazole ~473.5 None

Key Observations :

  • The target compound is unique in its 2-(4-methoxyphenyl)-2-oxoethyl substituent, which introduces a ketone and methoxy group absent in analogues like the fluoropropyl derivative .
Substituent Variations
  • 4-Methoxybenzyl vs. Fluorinated Chains : The 4-methoxyphenyl group in the target compound may enhance lipophilicity compared to fluoropropyl derivatives, which prioritize metabolic stability .
  • Oxalate Salt vs. Other Salts : Tosylate and succinate salts (e.g., ) are common in similar compounds, but oxalate may offer distinct crystallinity or solubility profiles.

Reported Yields for Analogues :

  • Piperidine-benzonitrile derivatives synthesized via reductive amination achieved yields of 38–74% .
  • Tosylate salts (e.g., compound 21a in ) were isolated in 56% yield, suggesting moderate efficiency for similar steps.

Physicochemical Properties

  • Melting Points : Piperidine derivatives with aromatic substituents (e.g., benzhydryl groups) exhibit melting points up to 230°C . The oxalate salt may lower the melting point compared to free bases.
  • Solubility : Oxalate salts generally improve aqueous solubility, critical for bioavailability. Succinate and tosylate salts in analogues (e.g., ) serve similar purposes.

Biological Activity

The compound 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate , with CAS number 1396807-62-7, is a complex organic molecule exhibiting potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H28N2O7C_{25}H_{28}N_{2}O_{7} with a molecular weight of 468.5 g/mol. The structure includes a piperidine ring, a methoxyphenyl group, and a benzonitrile moiety, which are known to contribute to various biological activities.

PropertyValue
CAS Number1396807-62-7
Molecular FormulaC25H28N2O7
Molecular Weight468.5 g/mol

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing piperidine and methoxyphenyl groups have shown efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in several studies. Compounds with similar scaffolds have demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may act as an inhibitor of acetylcholinesterase (AChE) and urease. The IC50 values for related compounds suggest significant enzyme inhibition, which is crucial for the treatment of conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of piperidine derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.
  • Antimicrobial Screening : In a comparative study, the synthesized benzonitrile derivatives were tested against multiple bacterial strains. The compound demonstrated IC50 values that were lower than standard antibiotics, indicating its potential as a new antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Induces G1 or G2 phase arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways leading to programmed cell death.
  • Enzyme Interaction : Binds to active sites of enzymes like AChE, inhibiting their function and disrupting neurotransmitter breakdown.

Research Findings Overview

A comprehensive review of literature reveals promising insights into the biological activities associated with this compound:

ActivityReferenceFindings
Anticancer Significant reduction in cell viability in MCF-7 cells
Antimicrobial Moderate to strong activity against S. typhi and B. subtilis
Enzyme Inhibition Strong AChE inhibition with IC50 values comparable to standards

Q & A

Q. Q1. What are the key synthetic strategies for preparing 4-(((1-(2-(4-Methoxyphenyl)-2-oxoethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step reactions:

Piperidine Ring Functionalization : Alkylation or acylation of the piperidine nitrogen using reagents like 2-(4-methoxyphenyl)-2-oxoethyl halides to introduce the ketoethyl group .

Methoxy-Methyl Linker Installation : Reaction of the piperidine-methoxy intermediate with 4-(bromomethyl)benzonitrile under basic conditions (e.g., K₂CO₃ in DMF) to form the benzonitrile-linked product .

Oxalate Salt Formation : Treatment with oxalic acid in a polar solvent (e.g., ethanol) to precipitate the oxalate salt .

Q. Characterization Methods :

  • NMR Spectroscopy : Confirm regiochemistry of substitutions (e.g., piperidine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₂₃H₂₅N₂O₄⁺ expected at m/z 393.18) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for intermediates, if applicable .

Q. Q2. What spectroscopic techniques are critical for confirming the structure of this compound, and how are conflicting data resolved?

Answer:

  • 1H/13C NMR : Essential for verifying the piperidine ring conformation, methoxy group integration (δ 3.8–4.0 ppm), and benzonitrile substituents. Overlapping signals (e.g., methoxy-methyl protons) may require 2D techniques (COSY, HSQC) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N ~2240 cm⁻¹) groups .
  • Resolution of Data Contradictions :
    • Case Example : Discrepancies in carbonyl peak integration (e.g., oxalate vs. ketone) can arise from tautomerism. Use pH-dependent NMR in D₂O to stabilize specific forms .
    • Mass Fragmentation Analysis : Differentiate between oxalate salt ([M+COOH]⁻) and free base ([M+H]+) using negative/positive ion modes .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields in the alkylation step of the piperidine ring, and what factors contribute to low efficiency?

Answer: Challenges :

  • Steric hindrance at the piperidine nitrogen reduces nucleophilicity.
  • Competing side reactions (e.g., over-alkylation) in polar aprotic solvents.

Q. Optimization Strategies :

  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
  • Temperature Control : Maintain 0–5°C during alkylation to suppress side products .
  • Solvent Selection : Replace DMF with acetonitrile to minimize hydrolysis of reactive intermediates .
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjust stoichiometry dynamically .

Q. Q4. How do structural modifications (e.g., methoxy vs. dimethoxy substituents) impact the compound’s biological activity, and what assays validate these effects?

Answer: Structure-Activity Relationship (SAR) Insights :

  • Methoxy Position : Para-substitution (4-methoxy) enhances metabolic stability compared to ortho/meta positions by reducing CYP450-mediated oxidation .
  • Piperidine Rigidity : Introducing sp³-hybridized carbons (e.g., via tert-butyl groups) improves target binding affinity but may reduce solubility .

Q. Validation Assays :

  • In Vitro Cytochrome P450 Inhibition : Assess metabolic stability using human liver microsomes and LC-MS quantification .
  • Kinase Binding Assays : Use fluorescence polarization to measure competitive displacement of reference ligands .
  • Solubility Studies : Perform shake-flask experiments in PBS (pH 7.4) with HPLC quantification .

Q. Q5. What methodologies are recommended for resolving contradictions between computational docking predictions and experimental binding data?

Answer: Case Example : Discrepancies in predicted vs. observed IC₅₀ values for kinase inhibition. Methodological Framework :

Re-evaluate Docking Parameters :

  • Test multiple protonation states of the piperidine nitrogen (e.g., protonated vs. free base) using molecular dynamics simulations .
  • Adjust force fields (e.g., AMBER vs. CHARMM) to account for ligand flexibility .

Experimental Cross-Validation :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to confirm on-rates/off-rates .
  • Alanine Scanning Mutagenesis : Identify critical residues in the target protein’s active site .

Data Reconciliation : Use Bayesian statistics to integrate computational and experimental uncertainties .

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